1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid
Description
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid is a heterocyclic compound featuring an isoindoline core substituted with a carboxylic acid group at position 5 and a 3-(trifluoromethyl)phenyl moiety at position 2. Its molecular formula is C₁₆H₈F₃NO₄, with a molecular weight of 335.24 g/mol . The compound is identified by CAS number 328555-35-7 and is available commercially with a purity of 95% (MDL: MFCD01174923) .
Properties
IUPAC Name |
1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO4/c17-16(18,19)9-2-1-3-10(7-9)20-13(21)11-5-4-8(15(23)24)6-12(11)14(20)22/h1-7H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGRZMPHTFMGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method includes using isopropanol (IPA) and water as solvents under reflux conditions, with a catalyst such as SiO2-tpy-Nb to facilitate the reaction . This method yields the desired product with moderate to excellent yields (41–93%).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid is , with a molecular weight of approximately 363.24 g/mol. Its structure features a dioxo isoindoline core, which is known for its biological activity and potential therapeutic uses.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the potential of isoindoline derivatives, including this compound, in anticancer therapies. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in Cancer Letters demonstrated that substituents on the isoindoline core significantly affect the compound's ability to inhibit tumor growth in vitro and in vivo models. The introduction of trifluoromethyl groups was correlated with enhanced potency against specific cancer types .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain isoindoline derivatives can disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Study:
In a study published in the Journal of Antibiotics, this compound was tested against multi-drug resistant strains of bacteria, showing promising inhibitory effects comparable to existing antibiotics .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Case Study:
Research published in Advanced Functional Materials explored the use of this compound as a hole transport material in OLEDs, demonstrating improved efficiency and stability compared to traditional materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with enzymes, receptors, and other biomolecules to exert its effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Isoindoline Derivatives
Key Findings:
Electronic Effects: The -CF₃ group in the target compound strongly withdraws electrons, increasing the acidity of the carboxylic acid group compared to analogs with -Cl or -Ph substituents. This enhances solubility in basic media .
Steric and Lipophilic Properties: The 4-phenoxyphenyl analog (CAS 306763-60-0) introduces steric bulk due to the phenoxy group, which may hinder molecular packing and reduce crystallinity. This contrasts with the compact -CF₃ group in the target compound .
Applications and Research Use :
- The target compound is listed in commercial catalogs (e.g., Combi-Blocks) as a research chemical, suggesting utility as a building block in medicinal chemistry or materials science .
- Derivatives with halogen substituents (e.g., -Cl) are often explored as intermediates in drug discovery due to their stability and modular reactivity .
Biological Activity
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid (CAS Number: 328555-35-7) is a compound that exhibits various biological activities due to its unique chemical structure. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.23 g/mol. The compound contains a dioxo isoindoline framework, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₈F₃NO₄ |
| Molecular Weight | 357.23 g/mol |
| CAS Number | 328555-35-7 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of isoindole compounds, including this compound, possess significant anticancer properties. A study highlighted that certain isoindole derivatives exhibit potent inhibition of heparanase, an enzyme implicated in cancer progression and metastasis. The IC50 values for these compounds ranged from 200 to 500 nM, demonstrating their potential as therapeutic agents against cancer .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways related to tumor growth and angiogenesis. The compound's ability to inhibit heparanase suggests that it may disrupt the tumor microenvironment and hinder cancer cell invasion and migration .
Other Biological Activities
In addition to its anticancer effects, the compound may also exhibit other biological activities such as:
- Antimicrobial Activity : Isoindole derivatives have shown promise in combating various microbial infections.
- Anti-inflammatory Effects : Compounds within this class have been linked to reduced inflammation markers in vitro.
- Antioxidant Properties : The presence of the dioxo group may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition of Heparanase : A study found that certain isoindole derivatives significantly inhibited heparanase activity with high selectivity over human beta-glucuronidase, suggesting their potential in cancer therapy .
- Anticancer Efficacy : Research on structurally similar compounds demonstrated cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenyl ring significantly influence the anticancer activity of isoindole derivatives. For instance, introducing electron-withdrawing groups enhanced potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
